N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
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Overview
Description
“N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” is a chemical compound with the molecular formula C19H15N3O5S and a molecular weight of 397.411. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I couldn’t retrieve the molecular structure analysis for this compound.Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the resources I accessed.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Benzothiazole derivatives have been extensively explored for their medicinal properties. For instance, benzothiazole and benzoxazolone have been developed as anti-inflammatory and analgesic agents based on the concept of bivalent ligands, indicating potential therapeutic applications of related compounds in managing pain and inflammation (Abdelazeem, 2015).
Anticancer Research
Benzothiazole derivatives have been synthesized and evaluated as potential anticancer agents, highlighting the scaffold's significance in cancer research. The modifications at specific positions on the benzothiazole scaffold have been shown to modulate antitumor properties, suggesting that the detailed structure of N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide could be explored for anticancer applications (Osmaniye, 2018).
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that certain benzothiazole compounds possess significant activity against pathogenic bacteria, suggesting that N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide could be investigated for its potential antimicrobial efficacy (Gupta, 2018).
Optical and Material Science
In the realm of materials science, benzothiazole derivatives have been explored for their optical properties, including applications in dye-sensitized solar cells and as fluorescent markers. The structural features of benzothiazole compounds, such as electron-donating and -withdrawing groups, significantly influence their optical properties, suggesting avenues for research into the applications of N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide in optical materials and sensors (Prabukanthan, 2020).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.
Future Directions
There is no specific information available on the future directions of this compound.
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-9-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-7-5-6-8-13(12)22(24)25/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUKOYTXGBTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
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